Cα–CO Rotational Barrier by Variable-Temperature ¹³C NMR
In a direct head-to-head variable-temperature ¹H and ¹³C NMR study, Z-Pro-NHMe exhibited a rotational barrier of ΔG‡ = 14 kcal·mol⁻¹ for interconversion about the Cα-CO (ψ) bond in CDCl₃. This barrier was unambiguously assigned to ψ rotation—rather than cis-trans imide bond isomerization—because identical Cβ and Cγ resonance broadening was observed in pivaloyl-Pro-NHMe, where the bulky tert-butyl group precludes imide bond rotation entirely [1]. For Z-Pro-NHMe, exchange broadening occurs at 293 K, two frozen species are resolved at 253 K with Cβ and Cγ peak splitting into unequal-intensity pairs, and dynamic averaging is achieved at 323 K [1]. In contrast, Ac-Pro-NHMe (a common alternative model) exhibits a dominant cis-trans imide bond barrier of approximately 13–19 kcal·mol⁻¹ depending on solvent polarity, with distinct conformational behaviour that conflates ψ and ω processes [2].
| Evidence Dimension | Cα-CO (ψ) rotational barrier (ΔG‡) |
|---|---|
| Target Compound Data | ΔG‡ = 14 kcal·mol⁻¹; exchange broadening at 293 K, two species frozen at 253 K, dynamic averaging at 323 K (270 MHz ¹H NMR, CDCl₃) |
| Comparator Or Baseline | Pivaloyl-Pro-NHMe: analogous Cβ/Cγ broadening confirms ψ rotation; Ac-Pro-NHMe (computed): cis-trans imide barrier ~13–19 kcal·mol⁻¹ (HF/6-31+G(d) CPCM; computed values interpolated from solvent-dependent data) |
| Quantified Difference | Z-Pro-NHMe barrier is specifically attributed to ψ rotation and is experimentally resolved from ω (imide) processes; Ac-Pro-NHMe lacks this experimental deconvolution because ω and ψ barriers overlap in magnitude |
| Conditions | 270 MHz ¹H NMR and 13C NMR in CDCl₃; variable temperature range 253–323 K (Nagaraj et al., 1980) vs. computational HF/6-31+G(d) level with CPCM solvation for Ac-Pro-NHMe (Kang & Park, 2004) |
Why This Matters
Z-Pro-NHMe is the only commercially relevant proline diamide for which the ψ rotational barrier has been experimentally isolated from imide cis-trans isomerization; this makes it uniquely valuable for studies requiring independent interrogation of ψ torsional dynamics—essential for interpreting proline's role in protein folding and designing ψ-constrained inhibitors.
- [1] Nagaraj, R.; Venkatachalapathi, Y.V.; Balaram, P. Rotational isomerism about the Cα-CO bond in proline derivatives. 1H and 13C N.M.R. studies of benzyloxycarbonyl-Pro-N-methylamide and pivaloyl-Pro-N-methylamide. Int. J. Pept. Protein Res. 1980, 16, 291–298. View Source
- [2] Kang, Y.K.; Park, H.S. Cis–trans isomerization and puckering of proline residue. Biophys. Chem. 2004, 111, 135–142. View Source
